This compound is synthesized from various precursors in laboratory settings, often through multi-step organic synthesis methods. It falls under the category of nitrogen-containing heterocycles, specifically pyridines and pyrazines, which are significant in medicinal chemistry due to their roles in drug design and development.
The synthesis of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate typically involves several key steps:
The molecular structure of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can be described as follows:
X-ray crystallography or NMR spectroscopy can be employed to confirm the structural integrity and stereochemistry of the synthesized compound.
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can participate in several chemical reactions:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties.
The mechanism of action for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate may involve:
Research into its pharmacodynamics and pharmacokinetics is essential to elucidate its precise mechanism of action.
The physical and chemical properties of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate include:
These properties are crucial for determining its formulation and application in drug development.
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has potential applications in:
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate represents a structurally complex heterocyclic compound characterized by its fused bicyclic system and defined stereochemistry. The systematic IUPAC name explicitly describes the ring fusion (pyrido[1,2-a]pyrazine), saturation state (octahydro), functional groups (methyl ester and ketone), and absolute configuration at two stereocenters (7R and 9aR). This compound is registered under CAS number 144731-64-6, providing a unique identifier for chemical databases and commercial catalogs [4] [8]. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol, as confirmed by multiple analytical sources [4] [7]. The structure incorporates three key functional elements: a carboxylate ester, an amide-like carbonyl, and a saturated bicyclic framework containing two nitrogen atoms at distinct positions (one tertiary, one secondary). The stereochemical configuration at positions 7 and 9a creates a specific three-dimensional orientation essential for its reactivity and application in asymmetric synthesis. Alternative nomenclature includes the designation "cis-1-oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester," though this descriptor is less precise regarding absolute stereochemistry [3] [7].
Table 1: Key Identifiers of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Property | Value |
---|---|
Systematic Name | (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate |
CAS Registry Number | 144731-64-6 |
Molecular Formula | C₁₀H₁₆N₂O₃ |
Molecular Weight | 212.25 g/mol |
MDL Numbers | MFCD20527008, MFCD03839862 |
Stereocenters | Defined R-configuration at C7 and C9a |
The synthetic exploration of pyrido-pyrazine hybrids emerged as a significant focus within heterocyclic chemistry during the late 20th century, driven by their structural resemblance to bioactive natural products and pharmacophores. The patent literature from the mid-2000s reveals intensified interest in such bicyclic frameworks, particularly for their kinase inhibitory potential in anticancer therapeutics. Patent WO2007130468A2 exemplifies this trend, detailing pyrido[2,3-b]pyrazine and [1,8]-naphthyridine derivatives as inhibitors of ALK and c-Met kinases – targets implicated in various cancers [1]. Though structurally distinct, these compounds share the core concept of fused diazine rings that influenced later synthetic work on saturated analogs like the title compound. The precise stereochemical control required for (7R,9aR)-configuration became feasible with advances in asymmetric hydrogenation and enzymatic resolution techniques developed throughout the 1990s-2000s. Concurrently, crystallographic studies on related systems, such as methyl pyrido[2,3-b]pyrazine-3-carboxylate, provided foundational understanding of hydrogen bonding patterns (C-H···O, C-H···N) and π-π stacking interactions that stabilize such heterocycles in the solid state [5]. These structural insights informed the design of saturated derivatives with improved solubility and conformational stability for pharmaceutical applications. The synthesis of the title compound represents an evolution toward stereodefined, functionally diverse building blocks that retain the privileged scaffold characteristics while offering enhanced modularity for drug discovery.
This compound occupies a strategic position in modern organic synthesis as a chiral building block with multiple handles for diversification. The methyl ester serves as an electrophilic site for nucleophilic substitution or hydrolysis to the corresponding carboxylic acid, while the carbonyl group offers a point for nucleophilic addition or reduction. Its saturated bicyclic structure provides conformational rigidity that can influence the stereochemical outcome of reactions at adjacent centers, making it valuable for designing stereocontrolled syntheses of complex molecules [3] [7]. Within pharmaceutical chemistry, the pyrido[1,2-a]pyrazine core is recognized as a privileged scaffold – a structural motif frequently associated with bioactivity across multiple target classes. Specifically, analogs of this scaffold have demonstrated relevance in:
Table 2: Synthetic Versatility and Applications of the Compound
Feature | Synthetic Utility | Potential Application |
---|---|---|
Methyl Ester | Hydrolysis to acid, transesterification, amidation | Prodrug design, peptide mimetics |
Carbonyl Group (Position 1) | Nucleophilic addition, reduction, enolization | Introduction of alkyl/aryl groups, alcohol formation |
Stereogenic Centers (7,9a) | Diastereoselective functionalization | Chiral ligands, asymmetric catalysts |
Secondary Amine | Acylation, alkylation, sulfonylation | Library diversification for bioactivity screening |
Commercial availability from suppliers like Synblock (Catalog #SB47207) and Weifang Yangxu Group Co., Ltd. (FOB Price: ~USD 10.00/gram) underscores its established role in research [4] [8]. These vendors typically provide the compound at ≥98% purity, characterized by techniques including NMR, HPLC, and LC-MS, ensuring reproducibility for demanding synthetic applications. Its stability under recommended storage conditions (dry, sealed, cool, and dark environment) further enhances its practicality as a synthetic intermediate [4] [8]. The ongoing use of structurally complex bicyclic esters like this compound highlights their indispensable role in accessing architecturally sophisticated and biologically relevant molecules.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1